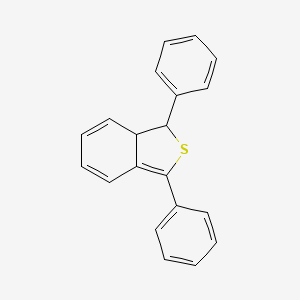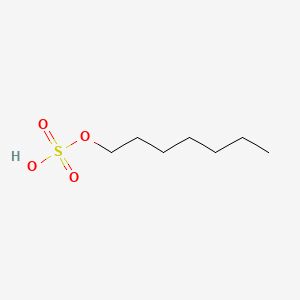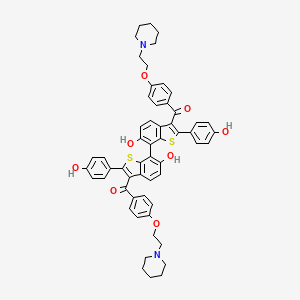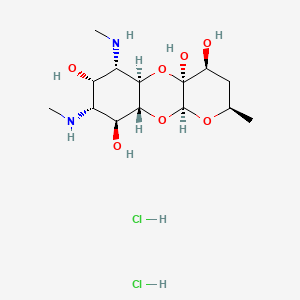![molecular formula CCdO3 B13415038 Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
Cadmium, [carbonato(2-)-|EO]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium, [carbonato(2-)-|EO]- is a chemical compound with the formula CCdO₃. It is a cadmium salt of carbonic acid and is known for its unique properties and applications in various fields. Cadmium carbonate is a white, crystalline solid that is insoluble in water but soluble in acids. It is primarily used in the production of cadmium pigments, electroplating, and as a precursor to other cadmium compounds .
准备方法
Synthetic Routes and Reaction Conditions
Cadmium carbonate can be synthesized through the reaction of cadmium salts with carbonate ions. One common method involves the precipitation reaction between cadmium nitrate and sodium carbonate:
Cd(NO3)2+Na2CO3→CdCO3+2NaNO3
This reaction is typically carried out in an aqueous solution at room temperature. The cadmium carbonate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods
In industrial settings, cadmium carbonate is often produced as a by-product of the zinc refining process. Zinc ores contain small amounts of cadmium, which is separated during the refining process. The cadmium is then reacted with carbon dioxide to form cadmium carbonate:
CdO+CO2→CdCO3
This method is efficient and cost-effective, making it the preferred choice for large-scale production .
化学反应分析
Types of Reactions
Cadmium carbonate undergoes various chemical reactions, including:
-
Decomposition: : When heated, cadmium carbonate decomposes to form cadmium oxide and carbon dioxide:
CdCO3→CdO+CO2
-
Reaction with Acids: : Cadmium carbonate reacts with acids to form cadmium salts and carbon dioxide. For example, with hydrochloric acid:
CdCO3+2HCl→CdCl2+CO2+H2O
Common Reagents and Conditions
The reactions of cadmium carbonate typically involve common reagents such as acids (hydrochloric acid, sulfuric acid) and bases. These reactions are usually carried out at room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of cadmium carbonate include cadmium oxide, cadmium chloride, and carbon dioxide. These products have various applications in different industries .
科学研究应用
作用机制
The mechanism of action of cadmium carbonate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions (Cd²⁺) can induce oxidative stress by generating reactive oxygen species (ROS), which damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to apoptosis or programmed cell death .
Cadmium ions also interfere with calcium signaling pathways, disrupting normal cellular functions. They can bind to and inhibit the activity of various enzymes, further contributing to cellular toxicity .
相似化合物的比较
Cadmium carbonate can be compared with other similar compounds, such as:
Zinc carbonate (ZnCO₃): Both cadmium carbonate and zinc carbonate are insoluble in water and decompose upon heating to form their respective oxides.
Calcium carbonate (CaCO₃): Calcium carbonate is widely used as a dietary supplement and antacid, whereas cadmium carbonate is primarily used in industrial applications due to its toxicity.
Lead carbonate (PbCO₃): Lead carbonate is similar to cadmium carbonate in terms of toxicity and industrial applications.
Cadmium carbonate is unique due to its specific applications in the production of cadmium-based pigments and its role in scientific research related to heavy metal toxicity .
属性
分子式 |
CCdO3 |
|---|---|
分子量 |
172.42 g/mol |
IUPAC 名称 |
cadmium(2+);carbonate |
InChI |
InChI=1S/CH2O3.Cd/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
InChI 键 |
GKDXQAKPHKQZSC-UHFFFAOYSA-L |
规范 SMILES |
C(=O)([O-])[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)


![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)




![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)



